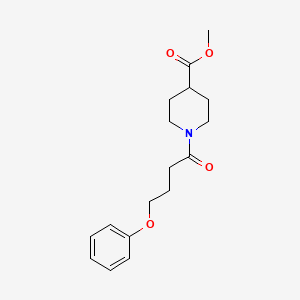

methyl 1-(4-phenoxybutanoyl)-4-piperidinecarboxylate

Overview

Description

"Methyl 1-(4-phenoxybutanoyl)-4-piperidinecarboxylate" is a compound of interest in the realm of organic chemistry, particularly due to its relevance in the synthesis of potential pharmacological agents and its chemical versatility. This compound's structure allows for various chemical reactions, offering insights into its molecular framework and potential applications in drug development and other areas of chemical research, excluding drug usage and dosage specifics or side effects.

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, including acylation, sulfonation, and substitution, starting from piperidin-4-ylmethanol. The synthesis routes have been optimized to improve yield and purity, which is crucial for developing high-quality chemical compounds for further applications (Wang et al., 2015).

Molecular Structure Analysis

The molecular and crystal structures of compounds similar to "methyl 1-(4-phenoxybutanoyl)-4-piperidinecarboxylate" have been determined by X-ray diffraction analysis, revealing their conformational flexibility and the role of intramolecular and intermolecular hydrogen bonds in stabilizing the molecular architecture. These structures provide valuable information on how modifications in the molecular structure can influence physical and chemical properties (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The chemical reactions involving piperidine derivatives are diverse, including halogenation, acylation, and nucleophilic substitutions. These reactions significantly affect the compound's chemical properties, such as reactivity and stability. For example, halogenated piperidines have shown potential as ligands for receptor studies, indicating their utility in more complex chemical syntheses (Waterhouse et al., 1997).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of various piperidine derivatives have been a subject of interest due to their potential therapeutic applications. For instance, a study conducted by Colapret et al. (1989) introduced a new class of 1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines, derivatives related to fentanyl and carfentanil. These compounds demonstrated extremely potent narcotic agonist properties, aiming to identify short-acting analgesic agents for possible use in surgical settings. Many of these derivatives exhibited not only analgesic activity but also anesthetic properties, contributing to the understanding of structure-activity relationships within this compound family (Colapret, Diamantidis, Spencer, Spaulding, & Rudo, 1989).

Antifungal Activities

Piperidine derivatives have also been evaluated for their antifungal properties. A notable example is the study on antifungal amides from Piper arboreum and Piper tuberculatum by Silva et al. (2002), which isolated several amides bearing isobutyl, pyrrolidine, dihydropyridone, and piperidine moieties. These compounds demonstrated significant antifungal activity against Cladosporium sphaerospermum and C. cladosporioides, highlighting the potential of piperidine derivatives in antifungal drug development (Silva, Navickiene, Kato, Bolzani, Meda, Young, & Furlan, 2002).

Neuroprotection and NMDA Antagonism

The neuroprotective effects of piperidine derivatives have been explored in several studies. Chenard et al. (1995) identified (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent N-methyl-D-aspartate (NMDA) antagonist with potential as a neuroprotective agent. This compound showed promise due to its potent protective effects against glutamate toxicity in cultured hippocampal neurons and its reduced affinity for alpha 1 adrenergic receptors, suggesting a safer profile for clinical or biological applications (Chenard, Bordner, Butler, Chambers, Collins, De Costa, Ducat, Dumont, Fox, & Mena, 1995).

Anticancer Activities

The anticancer potential of piperidine derivatives has also been investigated. Basu Baul et al. (2009) synthesized and characterized amino acetate functionalized Schiff base organotin(IV) complexes, which showed significant cytotoxicity against various human tumor cell lines. These findings underscore the potential of piperidine-based compounds in the development of new anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).

properties

IUPAC Name |

methyl 1-(4-phenoxybutanoyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-21-17(20)14-9-11-18(12-10-14)16(19)8-5-13-22-15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFLDIXUUXEXLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)CCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(4-phenoxybutanoyl)-4-piperidinecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

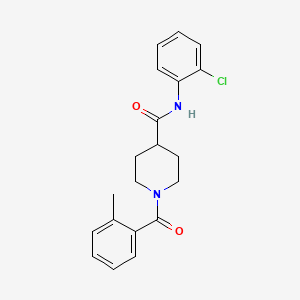

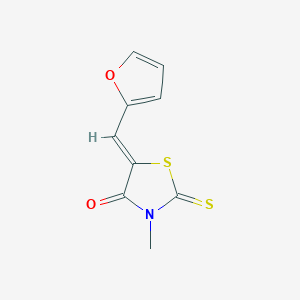

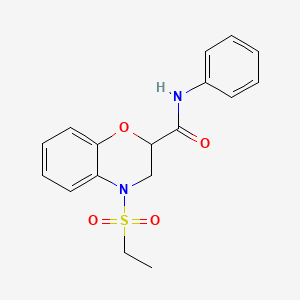

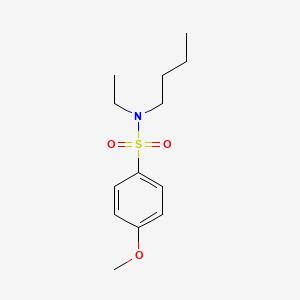

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4623457.png)

![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)

![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4623479.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperazinyl)acetamide](/img/structure/B4623482.png)

![2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4623495.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4623496.png)